REACTION_CXSMILES
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C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[O:11][C:12]([CH2:15][CH3:16])=[N:13][N:14]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH2:15]([C:12]1[O:11][C:10]([CH2:9][CH2:8][NH2:7])=[N:14][N:13]=1)[CH3:16]
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Name
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|
Quantity
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2.95 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NCCC=1OC(=NN1)CC)=O
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Then the mixture is evaporated down
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CUSTOM
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Details
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The organic phase is dried
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
|
|
Type
|
|
Smiles
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C(C)C1=NN=C(O1)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |